
Pseudooxynicotinium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudooxynicotinium(1+) is an organic cation that is the conjugate acid of pseudooxynicotine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a pseudooxynicotine.
Applications De Recherche Scientifique
Chemical Characterization and Biological Activities
Research on the chemical characterization of plant extracts has unveiled significant antibacterial, antifungal, and antioxidant properties. For instance, the ethanolic extract of Allium Saralicum R.M. Fritsch leaves was found to exhibit higher antibacterial and antifungal properties compared to standard antibiotics, showcasing its potential for natural treatment solutions (Jalalvand et al., 2019).
Environmental and Biotechnological Insights
Developments in biotechnology emphasize the use of environmental strains like Pseudomonas putida for biotechnological applications, highlighting their pre-endowed metabolic, physiological, and stress-endurance traits necessary for industrial applications (Nikel, Martínez-García, & Lorenzo, 2014). Similarly, a study on microbial biosensors utilizing Pseudomonas putida cells for respiratory activity measurements opens new doors for precise environmental monitoring and potential industrial applications (Timur, Anık, Odaci, & Gorton, 2007).
Microbial Degradation Pathways
Understanding microbial degradation pathways is crucial for environmental sustainability. Research on the catabolic pathways in Pseudomonas putida shows promising results in the degradation of harmful compounds like paraoxon, suggesting a potential for bioremediation and environmental purification (de la Peña Mattozzi, Tehara, Hong, & Keasling, 2006).
Biocontrol and Phytopathogen Management
The utilization of Pseudomonas spp. for the biocontrol of phytopathogens presents a sustainable alternative to chemical fungicides. Research in this area aims at enhancing the understanding of molecular mechanisms that enable Pseudomonas strains to act as efficient biological control agents, paving the way for novel agricultural practices (Walsh, Morrissey, & O'Gara, 2001).
Propriétés
Nom du produit |
Pseudooxynicotinium(1+) |
|---|---|
Formule moléculaire |
C10H15N2O+ |
Poids moléculaire |
179.24 g/mol |
Nom IUPAC |
methyl-(4-oxo-4-pyridin-3-ylbutyl)azanium |
InChI |
InChI=1S/C10H14N2O/c1-11-6-3-5-10(13)9-4-2-7-12-8-9/h2,4,7-8,11H,3,5-6H2,1H3/p+1 |
Clé InChI |
SGDIDUFQYHRMPR-UHFFFAOYSA-O |
SMILES canonique |
C[NH2+]CCCC(=O)C1=CN=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



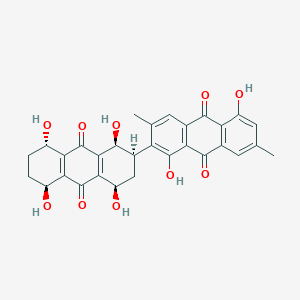
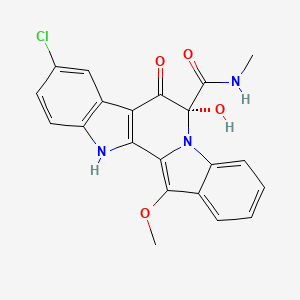

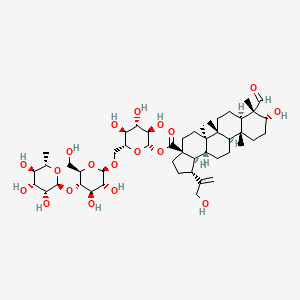
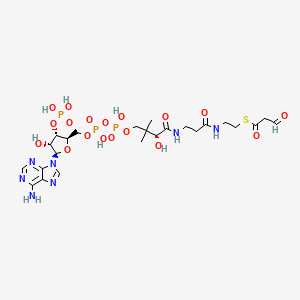
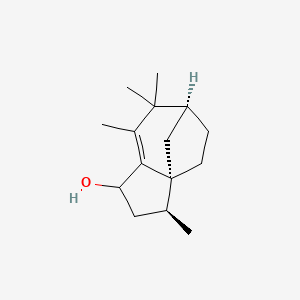
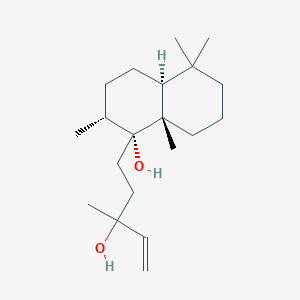
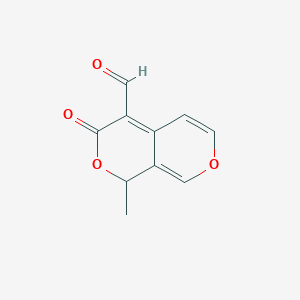
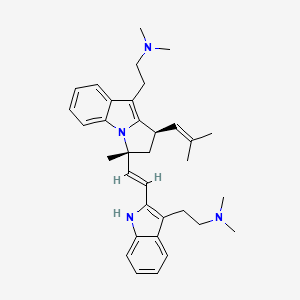
![1-[18F]fluoro-3,6-dioxatetracosane](/img/structure/B1261450.png)
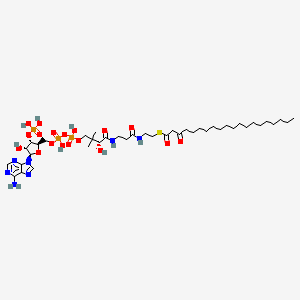
![N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-hydroxy-3-methoxybenzohydrazide](/img/structure/B1261452.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-N-(3-methylbut-2-enyl)-3-phenyl-2-propynamide](/img/structure/B1261454.png)
![(15R)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261455.png)